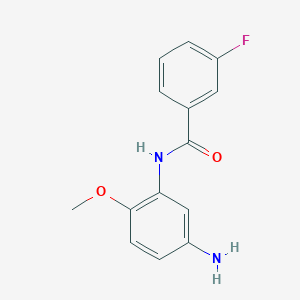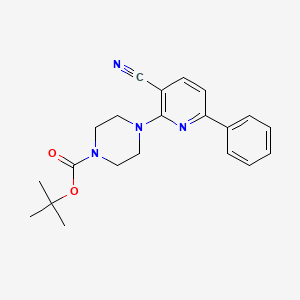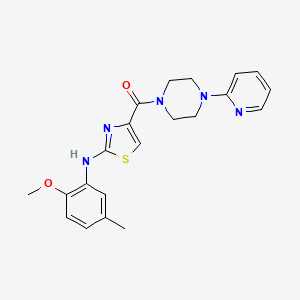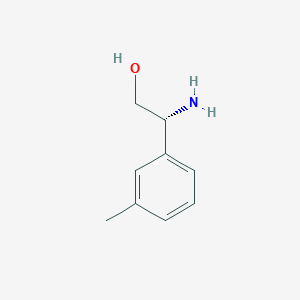![molecular formula C16H18N6O2 B2390870 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2034372-02-4](/img/structure/B2390870.png)
3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and acidity or basicity .Applications De Recherche Scientifique
Discovery in ATM Kinase Inhibition
The compound has been explored within a novel series of 3-quinoline carboxamides, identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research discovered molecules demonstrating potent and highly selective ATM inhibition, suitable for oral administration and effective in combination with DNA double-strand break-inducing agents in disease-relevant models. This positions the compound as a valuable tool for probing ATM inhibition in vivo and potentially advancing cancer therapy research (Degorce et al., 2016).
Cytotoxic Activity Against Cancer Cells
Further investigations into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to the specified compound, have demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to understanding the compound's potential efficacy in cancer treatment by providing a basis for the synthesis and characterization of compounds with cytotoxic properties (Hassan et al., 2014).
Contributions to Heterocyclic Chemistry
Research focusing on the synthesis of new heterocyclic compounds has utilized related chemical structures for creating novel pyrazolo[1,5-a]pyrimidines and Schiff bases. These synthesized compounds have been evaluated for cytotoxic activity against various human cancer cell lines, offering insights into structure-activity relationships and highlighting the broader applicability of such chemical frameworks in medicinal chemistry (Hassan et al., 2015).
X-ray Powder Diffraction Studies
The compound's structural analysis contributes to pharmaceutical development, as demonstrated by X-ray powder diffraction studies. Such analyses are crucial for identifying pure compound forms and ensuring the quality of synthesized pharmaceuticals. This research area emphasizes the importance of precise characterization techniques in the development of drug candidates (Wang et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It has been implicated in several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting RET, Pralsetinib disrupts the signaling pathways that drive cell growth and proliferation . This includes the MAPK/ERK and PI3K/AKT pathways, which are key regulators of cell survival and proliferation . The disruption of these pathways leads to a reduction in tumor growth .
Pharmacokinetics
It is known to be soluble in dmso , suggesting it may be administered orally
Result of Action
The inhibition of RET by Pralsetinib leads to a decrease in cell growth and proliferation, effectively reducing the growth of tumors driven by RET mutations . In preclinical studies, Pralsetinib has been shown to effectively inhibit the growth of NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Action Environment
The action of Pralsetinib can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect its bioavailability and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-21-11-14(16(20-21)24-2)15(23)18-7-8-22-10-13(9-19-22)12-3-5-17-6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHLRIZCRUPZMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)
![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)
![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)
![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)


![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)
![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)